![molecular formula C18H20N2O2 B386202 4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide](/img/structure/B386202.png)
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide is an organic compound with the molecular formula C18H20N2O2 It is a benzamide derivative that features a benzoyl group and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Amidation: The acylated product is then reacted with an amine to form the amide bond, resulting in the formation of the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated benzamides.
Scientific Research Applications
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-((2-methylbenzoyl)amino)phenyl)benzamide: Similar structure with a different substitution pattern.
4-methyl-N-{2-[(4-methylbenzoyl)amino]cyclohexyl}benzamide: Contains a cyclohexyl group instead of an ethyl group
Uniqueness
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide is unique due to its specific substitution pattern and the presence of both benzoyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-13-3-7-15(8-4-13)17(21)19-11-12-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BSPBNQZZZULRDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


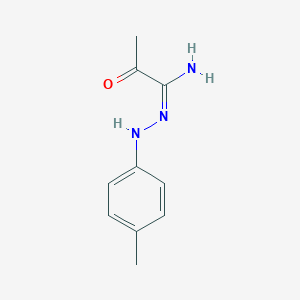


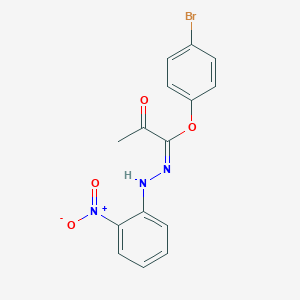
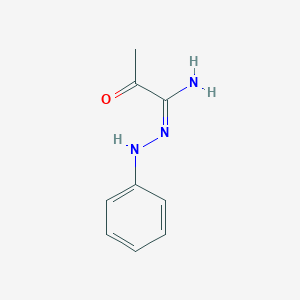
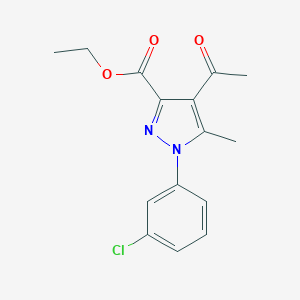
![2-[(2-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386129.png)
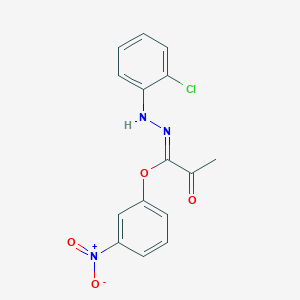
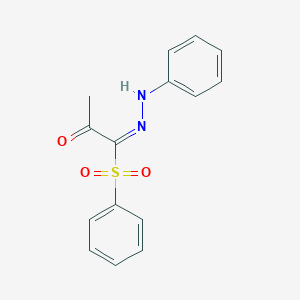
![3-methyl-4-[(2-methylphenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386136.png)
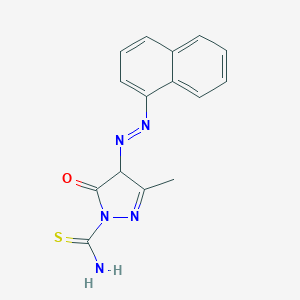
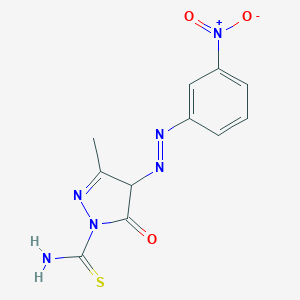
![3-methyl-4-[(4-methylphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386140.png)
![4-[(3-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386143.png)
